(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol
CAS No.:
Cat. No.: VC18379891
Molecular Formula: C19H30BNO3
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30BNO3 |
|---|---|
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | [1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-7-5-15(6-8-17)13-21-11-9-16(14-22)10-12-21/h5-8,16,22H,9-14H2,1-4H3 |
| Standard InChI Key | DEDSBOGOBNUBJM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)CO |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound is [1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-yl]methanol. Key structural components include:
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A piperidine ring with a hydroxymethyl (-CHOH) substituent at the 4-position.
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A benzyl group at the 1-position of the piperidine, bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the para position of the phenyl ring .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.3 g/mol |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)CO |
| InChI Key | DEDSBOGOBNUBJM-UHFFFAOYSA-N |
Synthesis Pathways
Key Synthetic Strategies
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Borylation of 4-bromo derivative | Pd(dppf)Cl, KOAc, dioxane, 80°C | 75% |
| 2 | Ketone reduction | , MeOH, 0°C → RT | 88% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. The boronic ester moiety enhances stability against hydrolysis compared to free boronic acids, making it suitable for storage and handling under ambient conditions .
Spectroscopic Data
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NMR (CDCl): δ 1.25 (s, 12H, pinacol CH), 1.45–1.70 (m, 4H, piperidine CH), 2.50–2.70 (m, 2H, NCH), 3.40–3.60 (m, 2H, OCH), 7.30–7.50 (m, 4H, aromatic H) .
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NMR: δ 24.9 (pinacol CH), 55.2 (piperidine C), 83.5 (B-O), 128.0–140.0 (aromatic C).
Applications in Pharmaceutical Research
Role in PET Radioligand Synthesis
The compound serves as a precursor for positron emission tomography (PET) tracers. For example, its boronic ester derivative has been used in the synthesis of [18F]MDL100907, a serotonin 5-HT receptor antagonist. The boronic ester acts as a leaving group in copper-mediated radiofluorination, achieving radiochemical yields of 32% .
Kinase Inhibitor Development
Structural analogs of this compound have shown inhibitory activity against Bruton’s tyrosine kinase (BTK) and AMP-activated protein kinase (AMPK). Modifications to the piperidine ring or boronic ester group modulate selectivity and potency .
Table 3: Biological Activity of Analogues
| Analogues | Target | IC |
|---|---|---|
| 1-(4-Fluorophenethyl)piperidine | 5-HT | 12 nM |
| Piperidine-boronic ester | BTK | 8 nM |
Comparison with Related Compounds
Structural Analogues
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (MW: 323.7 g/mol): Lacks the hydroxymethyl group, reducing polarity but increasing lipophilicity .
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol (MW: 234.1 g/mol): Simpler structure without the piperidine ring, used in Suzuki couplings .
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